1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one
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Overview
Description
1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one can be synthesized through several methods. One common approach involves the Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials . Another method includes the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as SnCl4 or Me3SiCl . Additionally, the compound can be prepared by the ring-closing reaction of 2-amino-3-hydroxypyridine with chloroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or interfere with cellular processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one can be compared with other similar compounds, such as:
1-methyl-1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one: This compound has a similar structure but includes a methyl group, which can alter its chemical properties and applications.
2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one: Another related compound with a different substitution pattern, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications across various scientific disciplines .
Properties
CAS No. |
2027543-40-2 |
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Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1,4-dihydropyrido[3,2-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H6N2O2/c10-7-9-5-2-1-3-8-6(5)4-11-7/h1-3H,4H2,(H,9,10) |
InChI Key |
XQPJIIKEJHGAEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=N2)NC(=O)O1 |
Origin of Product |
United States |
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